Cas no 1806270-04-1 (Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)

Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate
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- インチ: 1S/C11H7F3INO2/c1-2-18-10(17)7-3-6(5-16)8(4-9(7)15)11(12,13)14/h3-4H,2H2,1H3
- InChIKey: AUNGIZFLYZDENJ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)(F)F)=C(C#N)C=C1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 363
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 50.1
Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015004001-250mg |
Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate |
1806270-04-1 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
Alichem | A015004001-500mg |
Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate |
1806270-04-1 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
Alichem | A015004001-1g |
Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate |
1806270-04-1 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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4. Back matter
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoateに関する追加情報
Ethyl 5-Cyano-2-Iodo-4-(Trifluoromethyl)Benzoate: A Comprehensive Overview
Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate, with CAS No. 1806270-04-1, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group at the 5-position, an iodo group at the 2-position, and a trifluoromethyl group at the 4-position. The ethyl ester functionality further enhances its versatility in various chemical reactions and applications.
The synthesis of Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate involves a series of carefully designed multi-step reactions. Researchers have employed methodologies such as nucleophilic aromatic substitution, coupling reactions, and esterification to achieve this compound. Recent advancements in catalytic systems and green chemistry practices have made the synthesis more efficient and environmentally friendly. For instance, the use of palladium catalysts in cross-coupling reactions has enabled the precise installation of the iodo and trifluoromethyl groups onto the aromatic ring.
The structural features of this compound make it an ideal candidate for exploring various chemical transformations. The cyano group (-CN) is known for its strong electron-withdrawing properties, which can significantly influence the electronic environment of the aromatic ring. This makes Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate a valuable substrate for studying electron-deficient aromatic systems in organic synthesis. Similarly, the trifluoromethyl (-CF3) group contributes to both steric and electronic effects, further modulating the reactivity of the molecule.
Recent studies have highlighted the potential of Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate as a building block in drug discovery. Its ability to participate in metal-mediated coupling reactions has made it a key intermediate in constructing complex molecular architectures with therapeutic potential. For example, researchers have utilized this compound to synthesize bioactive molecules targeting various disease states, including cancer and inflammatory disorders.
In addition to its role in medicinal chemistry, Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate has found applications in materials science. The trifluoromethyl group imparts unique physical properties to the compound, such as high thermal stability and low surface energy. These attributes make it a promising candidate for use in advanced materials like fluoropolymers and high-performance coatings.
The electronic properties of this compound have also been explored in recent computational studies. Quantum chemical calculations have revealed that the cyano and trifluoromethyl groups significantly alter the HOMO-LUMO energy levels of the benzoate framework. This insight has implications for its use in optoelectronic devices and organic semiconductors.
Furthermore, Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate serves as a valuable tool for studying iodine chemistry in organic systems. The iodo group can undergo various transformations, including elimination, substitution, and coupling reactions, providing researchers with a versatile platform for exploring new reaction pathways.
In conclusion, Ethyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate (CAS No. 1806270-04-1) is a multifaceted compound with applications spanning organic synthesis, drug discovery, materials science, and beyond. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to push the boundaries of chemical innovation.
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